molecular formula C17H12F3NO B1314367 4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline CAS No. 83054-43-7

4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline

Cat. No. B1314367
CAS RN: 83054-43-7
M. Wt: 303.28 g/mol
InChI Key: JTNOIBIMLHDNLF-UHFFFAOYSA-N
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Description

4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline (1-NOA) is an organic compound that has recently emerged as a promising chemical for use in scientific research. It is gaining attention due to its unique properties, which make it an ideal candidate for a variety of lab experiments and research applications.

Scientific Research Applications

Catalytic Methods for Synthesis

Research into the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are pivotal in producing organic azo pigments, medicines, and pesticides, has highlighted the effectiveness of certain catalysts in facilitating these reactions. Notably, phosphorus trichloride has been identified as an effective catalyst under relatively mild conditions, demonstrating the compound's utility in chemical synthesis processes (Shteinberg, 2022).

Material Science and Vibrational Analysis

Studies on the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and similar compounds have provided insights into the effects of substituents on the vibrational spectra of aniline molecules. These analyses are crucial for understanding the electronic and structural properties of potential Non-Linear Optical (NLO) materials, offering a pathway to the development of advanced optical and electronic materials (Revathi et al., 2017).

Synthesis of Trifluoromethoxylated Aniline Derivatives

Research into the synthesis of trifluoromethoxylated aromatic compounds has addressed the challenges associated with traditional synthesis methods. A user-friendly protocol employing Togni reagent II has been developed for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate. This method provides a new avenue for creating pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Electrochemical Properties and Polymerization

Investigations into the electrochemical copolymerization of 1-naphthylamine with aniline have unveiled the potential for creating conductive polymers. These polymers exhibit promising electrochemical and spectroelectrochemical properties, suggesting their applicability in electronic devices (Chung, Wen, & Gopalan, 2001).

Spectroscopic Investigations

Spectroscopic studies of compounds like 4-nitro-3-(trifluoromethyl)aniline have deepened our understanding of molecular interactions and the influence of substituents on molecular properties. These studies are fundamental for the development of new materials with specific electronic and optical properties (Saravanan, Balachandran, & Viswanathan, 2014).

properties

IUPAC Name

4-naphthalen-1-yloxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)14-10-12(21)8-9-16(14)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNOIBIMLHDNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531684
Record name 4-[(Naphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Naphthyloxy)-3-(trifluoromethyl)aniline

CAS RN

83054-43-7
Record name 4-[(Naphthalen-1-yl)oxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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